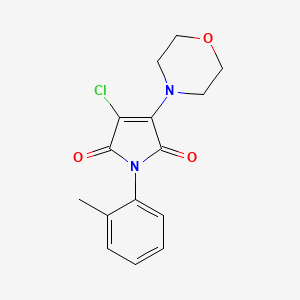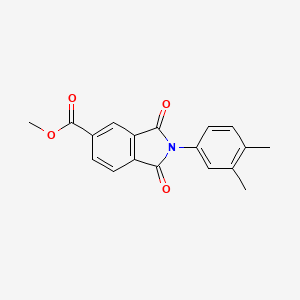
3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮是一种有机化合物,属于吡咯衍生物类。该化合物以其结构中存在的氯基、吗啉环和邻甲苯基连接到吡咯-2,5-二酮核心而著称。
准备方法
合成路线和反应条件
3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮的合成通常涉及多步有机反应。一个常见的合成路线包括:
吡咯环的形成: 第一步涉及通过合适的二酮和胺之间的缩合反应形成吡咯环。
氯基的引入: 氯化可以通过在受控条件下使用如亚硫酰氯或五氯化磷等试剂来实现。
吗啉环的连接: 吗啉环通过亲核取代反应引入,通常使用吗啉和合适的离去基团。
邻甲苯基的添加: 邻甲苯基通常通过傅克烷基化或酰基化反应引入。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及严格控制反应条件以确保高产率和纯度。
化学反应分析
反应类型
3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮会发生各种化学反应,包括:
氧化: 该化合物可以使用如高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用如氢化锂铝或硼氢化钠等还原剂进行。
取代: 亲核取代反应很常见,尤其是在氯基上,其中胺或硫醇等亲核试剂可以取代氯原子。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 极性非质子溶剂中的硫醇钠。
主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和反应性,被探索为潜在的候选药物。
工业: 用于开发新材料和化学工艺。
作用机制
3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮的作用机制涉及其与特定分子靶标的相互作用。氯基和吗啉基可以与酶或受体相互作用,调节其活性。该化合物可以抑制或激活某些途径,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- 3-氯-4-吗啉-4-基-1,2,5-噻二唑
- 3-(4-吗啉-4-基-苯氨基)-1-对甲苯基-吡咯烷-2,5-二酮
独特性
与类似化合物相比,3-氯-4-吗啉-4-基-1-邻甲苯基-吡咯-2,5-二酮具有独特的官能团组合,赋予其独特的化学反应性和生物活性。其结构允许进行多种修饰,使其成为各种研究领域中的一种有价值的化合物。
属性
分子式 |
C15H15ClN2O3 |
|---|---|
分子量 |
306.74 g/mol |
IUPAC 名称 |
3-chloro-1-(2-methylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-4-2-3-5-11(10)18-14(19)12(16)13(15(18)20)17-6-8-21-9-7-17/h2-5H,6-9H2,1H3 |
InChI 键 |
RTGNKFFZGGLVEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)
![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)


![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
